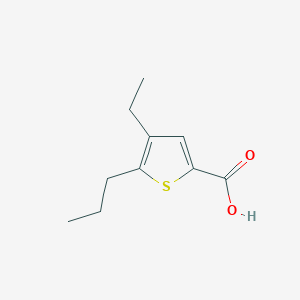

4-Ethyl-5-propylthiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-Ethyl-5-propylthiophene-2-carboxylic acid" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are of significant interest due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the functionalization of the thiophene ring. For instance, the synthesis of ethyl 2-methylthiophene-3-carboxylate is achieved through a safe and efficient process that avoids the use of strong bases and can be scaled up to a multikilogram level, yielding the product in 52% overall yield from commercially available 2-methylthiophene . Similarly, ethyl 3-aminothiophene-2-carboxylate can be synthesized from mercaptoacetic acid and 2-chloroacrylonitrile with an 81% yield in a two-step process . These methods could potentially be adapted for the synthesis of 4-Ethyl-5-propylthiophene-2-carboxylic acid by altering the substituents on the thiophene ring.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a five-membered ring containing sulfur. The crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate, for example, shows intermolecular interactions that stabilize the crystal lattice . These structural analyses are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates can react with alcohols to yield thiophene-2,4-diols, which upon further reactions can lead to the formation of thiotetronic acids . The reactivity of the thiophene ring allows for the formation of complex structures, such as the synthesis of ethyl 4-aminothieno[2,3-b]pyridine-5-carboxylate, which involves cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, acid-base behavior, and chemical stability, are important for their practical applications. The study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates revealed insights into these properties and the formation of metal complexes . Additionally, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate highlights the potential for applications in materials science .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry

- Synthesis chemistry can involve a combination of batch and flow reactions. An example of this is the multistep synthesis of 5-methyl-4-propylthiophene-2-carboxylic acid, demonstrating the utility of integrating different methods for chemical synthesis (Fitzpatrick & Ley, 2016).

Application in Dyeing and Fabric Treatment

- Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, a related compound, is used in the synthesis of disperse dyes. These dyes, when complexed with metals like copper, cobalt, and zinc, show good dyeing performance on polyester and nylon fabrics, exhibiting excellent fastness properties (Abolude et al., 2021).

Pharmaceutical and Biomedical Research

- Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a structurally similar compound, was used to synthesize novel compounds with potential inhibitory activities against certain plant growths. These compounds were assessed for their potential as antimicrobial agents (Wang et al., 2010).

Chemical Synthesis and Characterization

- The Gewald synthesis method can produce 2-aminothiophene-3-carboxylates bearing various aryl groups, including those related to 4-Ethyl-5-propylthiophene-2-carboxylic acid. These compounds are of interest due to their potential applications in various chemical processes (Tormyshev et al., 2006).

Industrial and Material Science

- Ethyl 2-methylthiophene-3-carboxylate, a compound with a similar structure, has been synthesized efficiently for potential use in various industrial applications. The synthesis process offers advantages such as operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-ethyl-5-propylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-3-5-8-7(4-2)6-9(13-8)10(11)12/h6H,3-5H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFYZRSSOKPILW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(S1)C(=O)O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-5-propylthiophene-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.